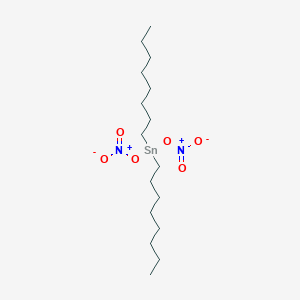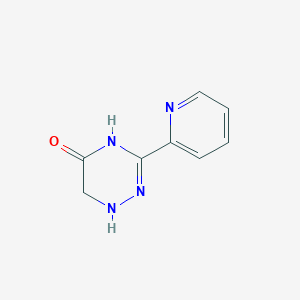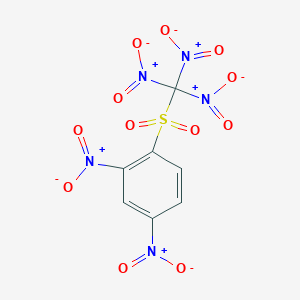![molecular formula C14H16ClNO B14610223 Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- CAS No. 57734-97-1](/img/structure/B14610223.png)
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- is a complex organic compound known for its unique bicyclic structure. This compound is part of the quinuclidine family, which is characterized by a bicyclic framework containing nitrogen. The presence of the 2-chlorophenyl group adds to its chemical diversity, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- typically involves the reaction of quinuclidinone with 2-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the 2-chlorobenzoyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted phenyl derivatives.
科学的研究の応用
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- involves its interaction with specific molecular targets. The compound is known to bind to muscarinic receptors, acting as a partial agonist. This interaction modulates the activity of these receptors, influencing various physiological processes. The pathways involved include the inhibition of acetylcholine binding, leading to altered neurotransmission.
類似化合物との比較
Similar Compounds
3-Quinuclidinone: Another quinuclidine derivative with a similar bicyclic structure but lacking the 2-chlorophenyl group.
1-Azabicyclo[2.2.2]octan-3-yl acetate: A related compound with an acetate group instead of the methanone group.
Palonosetron: A compound with a similar bicyclic structure used as an antiemetic agent.
Uniqueness
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain receptors and its potential as a therapeutic agent.
特性
CAS番号 |
57734-97-1 |
|---|---|
分子式 |
C14H16ClNO |
分子量 |
249.73 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C14H16ClNO/c15-13-4-2-1-3-11(13)14(17)12-9-16-7-5-10(12)6-8-16/h1-4,10,12H,5-9H2 |
InChIキー |
RBCKMKXUBRKSRC-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(C2)C(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)




![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)





![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)
